molecular formula C18H28N2O2 B15015845 N-(2,6-dimethylphenyl)-N'-(2-ethylhexyl)ethanediamide

N-(2,6-dimethylphenyl)-N'-(2-ethylhexyl)ethanediamide

Cat. No.: B15015845
M. Wt: 304.4 g/mol
InChI Key: QKUHVSGNJXVPRD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The compound’s structure includes a 2,6-dimethylphenyl group and a 2-ethylhexyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide typically involves the reaction of 2,6-dimethylphenylamine with 2-ethylhexylamine in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of N-(2,6-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amide groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide can be compared with other ethanediamides such as N-(2,6-dimethylphenyl)-N’-(2-ethylhexyl)propanediamide and N-(2,6-dimethylphenyl)-N’-(2-ethylhexyl)butanediamide.

Uniqueness

The unique combination of the 2,6-dimethylphenyl and 2-ethylhexyl groups in N-(2,6-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N'-(2,6-dimethylphenyl)-N-(2-ethylhexyl)oxamide

InChI

InChI=1S/C18H28N2O2/c1-5-7-11-15(6-2)12-19-17(21)18(22)20-16-13(3)9-8-10-14(16)4/h8-10,15H,5-7,11-12H2,1-4H3,(H,19,21)(H,20,22)

InChI Key

QKUHVSGNJXVPRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)C(=O)NC1=C(C=CC=C1C)C

Origin of Product

United States

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